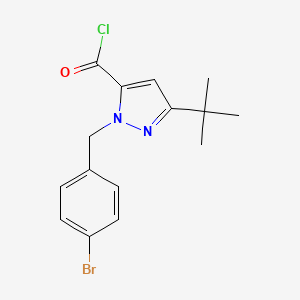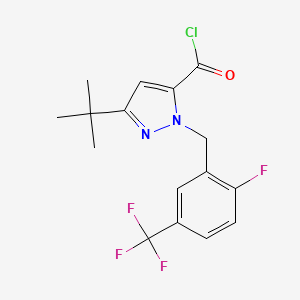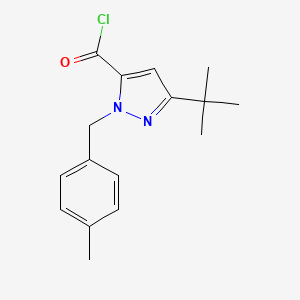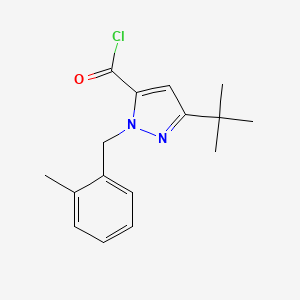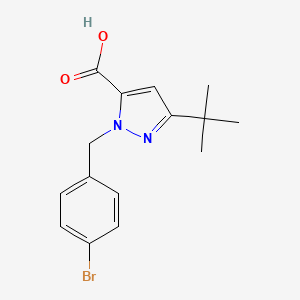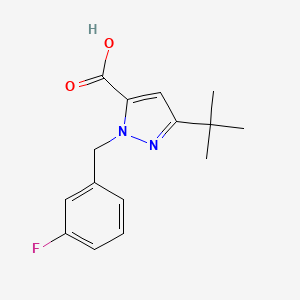
5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carboxylic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-t-Butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole-3-carboxylic acid (5-t-Butyl-2-DBP) is a synthetic compound that is used in scientific research and laboratory experiments. It is a member of the pyrazole family and has a variety of applications due to its unique chemical structure and properties.
科学研究应用
5-t-Butyl-2-DBP is used in a variety of scientific research applications, such as drug design and development, as well as in the study of enzyme inhibition and enzyme-catalyzed reactions. It has also been used in the study of the structure-activity relationships of various compounds. Additionally, 5-t-Butyl-2-DBP has been used in the study of the pharmacological effects of various drugs, such as anti-inflammatory drugs, and in the study of the mechanisms of action of various enzymes.
作用机制
The mechanism of action of 5-t-Butyl-2-DBP is not well understood, however, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is thought to interact with the enzyme at the active site, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. Additionally, 5-t-Butyl-2-DBP may act as an allosteric inhibitor, altering the conformation of the enzyme and preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-DBP are not well understood. However, it has been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory diseases. Additionally, it has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain.
实验室实验的优点和局限性
One of the main advantages of using 5-t-Butyl-2-DBP in laboratory experiments is its high purity and low cost. Additionally, it is easy to synthesize and can be used in a variety of experiments, including drug design and development, enzyme inhibition studies, and structure-activity relationship studies. However, one of the main limitations of using 5-t-Butyl-2-DBP in laboratory experiments is its lack of specificity. It is not specific to any particular enzyme and may interact with other enzymes, leading to unpredictable results.
未来方向
There are several potential future directions for the use of 5-t-Butyl-2-DBP in scientific research. One potential direction is to further explore its anti-inflammatory properties and examine its potential applications in the treatment of inflammatory diseases. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes and its potential applications in drug design and development. Another potential direction is to explore its potential as an allosteric inhibitor and examine its effects on the conformation of enzymes. Finally, further research could be done to explore its potential as a drug delivery system, as it has the ability to penetrate cell membranes and deliver drugs to specific targets.
合成方法
The synthesis of 5-t-Butyl-2-DBP is a multi-step process and involves the use of several reagents and catalysts. The first step is the formation of the intermediate compound, 5-t-butyl-2-(3,4-dimethyl-benzyl)-2H-pyrazole, by reacting ethylmagnesium bromide with 4-methylbenzaldehyde. This step is followed by the introduction of a carboxylic acid group to the pyrazole moiety, which is done by reacting the intermediate with carbon dioxide in the presence of a Lewis acid catalyst. The resulting product is 5-t-Butyl-2-DBP.
属性
IUPAC Name |
5-tert-butyl-2-[(3,4-dimethylphenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-6-7-13(8-12(11)2)10-19-14(16(20)21)9-15(18-19)17(3,4)5/h6-9H,10H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCPEYCVMPVPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

